molecular formula C12H13N3O B3035977 1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide CAS No. 338793-03-6

1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Cat. No.: B3035977
CAS No.: 338793-03-6
M. Wt: 215.25 g/mol
InChI Key: GQCCNOOYNKQGSV-UHFFFAOYSA-N
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Description

1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide typically involves the reaction of isoquinoline derivatives with cyanomethylating agents under controlled conditions. One common method involves the use of cyanomethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide: shares structural similarities with other isoquinoline derivatives such as:

Uniqueness

The presence of both the cyanomethyl and carboxamide functional groups in this compound imparts unique chemical and biological properties. This dual functionality allows for diverse chemical modifications and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(cyanomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-7-5-11-10-4-2-1-3-9(10)6-8-15(11)12(14)16/h1-4,11H,5-6,8H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCCNOOYNKQGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)CC#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101198857
Record name 1-(Cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338793-03-6
Record name 1-(Cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338793-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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